[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol
Description
[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol (CAS: 585567-03-9) is a furan-derived compound with a molecular formula of C₁₁H₈ClNO₄ and a molar mass of 253.64 g/mol . The molecule features a furan ring substituted at the 5-position with a 2-chloro-4-nitrophenyl group and a hydroxymethyl (-CH₂OH) group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
[5-(2-chloro-4-nitrophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-10-5-7(13(15)16)1-3-9(10)11-4-2-8(6-14)17-11/h1-5,14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFCHWXUADYTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol involves several steps, typically starting with the preparation of the furan ring followed by the introduction of the 2-chloro-4-nitrophenyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities .
Chemical Reactions Analysis
[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol is a chemical compound with several applications in scientific research, including chemistry, biology, medicine, and industry. It is also known by other names such as 585567-03-9, this compound, (5-(2-Chloro-4-nitrophenyl)furan-2-yl)methanol, and [5-(2-Chloro-4-nitro-phenyl)-furan-2-yl]-methanol .
Scientific Research Applications
This compound is a building block in synthesizing complex organic molecules and developing new materials with specific properties.
Chemistry
It is employed as a building block in the synthesis of more complex organic molecules.
Biology
The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates. (2-Chloro-4-Nitrophenyl)Methanol, a related compound, serves as an intermediate in synthesizing various pharmaceuticals, especially anti-inflammatory and analgesic medications .
Industry
It is utilized in the production of specialty chemicals and advanced materials. (2-Chloro-4-Nitrophenyl)Methanol is also used in formulating agrochemicals, including herbicides and pesticides, for enhancing crop protection . Additionally, it plays a role in producing specialty polymers and coatings, contributing to materials with improved durability and chemical resistance .
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can also be used as reducing agents.
- Oxidation The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Substitution The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Case Studies
Case Study 1: Inhibition of PqsD
Derivatives of (2-nitrophenyl)methanol were found to inhibit PqsD, reducing biofilm formation in Pseudomonas aeruginosa. Modifications to the furan ring influenced inhibitory potency.
Case Study 2: Antitumor Evaluation
Furane derivatives were tested for antitumor activity, with some compounds displaying higher cytotoxicity in 2D assays compared to 3D models, highlighting the importance of testing methodologies in evaluating drug efficacy.
Mechanism of Action
The mechanism of action of [5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares [5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol with structurally analogous furan derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Molecular Comparisons
Key Research Findings and Implications
- Structural Insights:
X-ray crystallography data from SHELX-refined structures (e.g., SHELXL ) confirm the planar geometry of nitro-substituted furan derivatives, critical for π-π stacking in drug design . - Bioactivity Trends:
Nitro and chloro groups enhance binding to microbial targets, as seen in 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole .
Biological Activity
The compound [5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its furan ring substituted with a chlorinated nitrophenyl moiety. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxymethyl) groups is significant for its biological activity.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors, through its functional groups. The nitro and chloro groups may facilitate redox reactions and enhance binding affinity to hydrophobic pockets in proteins, contributing to its biological effects .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has demonstrated significant antibacterial and antifungal properties against various strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These findings suggest that this compound could be a candidate for developing new antibiotics, particularly against Gram-negative bacteria .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in cancer research. Studies evaluating its effects on human lung cancer cell lines (A549, HCC827, NCI-H358) indicated significant cytotoxicity:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.26 | 20.46 |
| HCC827 | 6.48 | 16.00 |
| NCI-H358 | Moderate | Non-active |
These results highlight the compound's potential as a lead for further development into anticancer drugs, although optimization for selectivity is necessary due to its effects on normal cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the furan or phenyl rings can significantly impact biological activity. Compounds with additional hydroxyl or nitro groups have been shown to enhance antimicrobial efficacy, while chlorinated derivatives exhibit improved binding properties .
Case Studies
- Antimicrobial Efficacy : A study involving a series of synthesized derivatives revealed that compounds with both nitro and chloro substitutions exhibited enhanced activity against E. coli and C. albicans compared to their unsubstituted counterparts.
- Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against cancer cell lines while maintaining moderate toxicity towards normal fibroblast cells, suggesting a need for further structural optimization to improve therapeutic indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
